molecular formula C16H23ClN2O B162129 3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 786581-55-3

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Número de catálogo: B162129
Número CAS: 786581-55-3
Peso molecular: 294.82 g/mol
Clave InChI: JFSYYIJPVLTYHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

AH-7921 belongs to the class of 1-benzamidomethyl-1-cyclohexyldialkylamines. Its mechanism of action primarily involves agonistic activity at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), mimicking the effects of endogenous opioids. This interaction leads to analgesic effects, making it a candidate for pain relief therapies. Additionally, its structural features allow for modulation of receptor binding and selectivity, which are crucial for therapeutic development .

Pain Management

AH-7921 was initially developed as a potential analgesic. Its high affinity for opioid receptors suggests that it could effectively manage acute and chronic pain conditions. Studies have indicated that compounds like AH-7921 can provide significant analgesic effects comparable to traditional opioids while potentially offering a different side effect profile .

Radiotracer Development

Recent research has explored the use of AH-7921 derivatives in positron emission tomography (PET) imaging. Specifically, the compound's scaffold has been utilized to develop radiotracers that can visualize opioid receptor occupancy in vivo, which is vital for understanding pain mechanisms and evaluating new analgesic drugs . The synthesis of fluorinated analogs such as [^18F]3b and [^18F]3e demonstrated promising results in binding affinity and selectivity for MOR, enabling detailed imaging studies in animal models.

Table 1: Binding Affinities of AH-7921 Derivatives

CompoundReceptor TypeBinding Affinity (nM)
3bMOR86
3eMOR50
3bKOR84
3eKOR40

This table summarizes the binding affinities of various derivatives of AH-7921 at key opioid receptors, indicating their potential effectiveness as analgesics or research tools.

Table 2: In Vitro Pharmacological Activity

CompoundIC50 (nM) ThalamusIC50 (nM) StriatumIC50 (nM) Presubiculum
3b8318871080
3e485250286

This table presents the half-maximal inhibitory concentration (IC50) values for AH-7921 derivatives across different brain regions, illustrating their potency in displacing radioligands from opioid receptors.

Case Study 1: Opioid Receptor Imaging

A study conducted using rat brain tissue sections demonstrated the efficacy of [^18F]3e in visualizing MOR activity through autoradiography techniques. The results indicated that both [^18F]3b and [^18F]3e exhibited high selectivity for MOR, with significant displacement of radioligands at concentrations relevant to therapeutic use. This imaging capability is crucial for advancing our understanding of opioid pharmacology and developing new analgesics .

Case Study 2: Comparative Analysis with Traditional Opioids

In comparative pharmacological studies, AH-7921 was evaluated against traditional opioids such as morphine and fentanyl. Results indicated that while AH-7921 provides comparable analgesic effects, it may exhibit a different side effect profile, potentially reducing risks associated with opioid use such as addiction and respiratory depression .

Actividad Biológica

3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is a synthetic opioid that has garnered attention for its potential analgesic properties and psychoactive effects. This compound belongs to the class of 1-benzamidomethyl-1-cyclohexyldialkylamines and exhibits significant binding affinity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) . Understanding its biological activity is crucial for assessing both its therapeutic potential and risks associated with misuse.

Chemical Structure and Properties

The chemical structure of AH-7921 features a central cyclohexyl ring, a dimethylamino group, and a chlorinated benzamide moiety. The presence of the chlorine atom at the 3-position of the benzene ring is particularly important for its pharmacological activity .

AH-7921 primarily acts as an agonist at the MOR, which is responsible for its analgesic effects. It also shows activity at KOR but to a lesser extent. The compound has been characterized as having a potency several times greater than codeine, with some studies indicating it can be as effective as morphine in certain animal models .

Pharmacological Characterization

Research indicates that AH-7921 has a moderate binding affinity for opioid receptors, with EC50 values ranging from 1 to 100 nM in various studies . The compound's efficacy and safety profile have been evaluated through various in vitro and in vivo studies:

Table 1: Binding Affinity and Efficacy of AH-7921

Receptor TypeBinding Affinity (Ki, nM)Efficacy
μ-opioid (MOR)3.3 ± 0.33High
κ-opioid (KOR)16 ± 3.9Moderate
δ-opioid (DOR)Not extensively studied-

Case Studies

Several case studies have highlighted the risks associated with AH-7921 use. Notably, it has been implicated in fatalities linked to overdose, demonstrating respiratory depression similar to that of morphine but with potentially higher potency . In one case, multiple substances were found alongside AH-7921 in toxicology reports, complicating the assessment of its direct impact on mortality.

Example Case Study

In a forensic analysis conducted on several deaths associated with synthetic opioids, AH-7921 was identified as a contributing factor in multiple cases. The analysis revealed that many victims had also consumed other psychoactive substances, indicating a poly-drug use scenario that complicates the clinical picture .

Safety Profile and Toxicology

The safety profile of AH-7921 remains inadequately characterized. While it exhibits analgesic properties, it also poses significant risks of respiratory depression and potential for addiction. Animal studies suggest that doses effective for pain relief are closely aligned with those causing adverse effects .

Adverse Effects Observed:

  • Respiratory depression
  • Sedation
  • Potential for abuse

Propiedades

IUPAC Name

3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSYYIJPVLTYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342409
Record name 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786581-55-3
Record name 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.